molecular formula C14H24O6 B11967975 Triethyl pentane-1,3,4-tricarboxylate CAS No. 7252-77-9

Triethyl pentane-1,3,4-tricarboxylate

Cat. No.: B11967975
CAS No.: 7252-77-9
M. Wt: 288.34 g/mol
InChI Key: BRKHUIZBJQMMQJ-UHFFFAOYSA-N
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Description

Triethyl pentane-1,3,4-tricarboxylate (CAS 7252-77-9) is a chemical compound with the molecular formula C14H24O6 and a molecular weight of 288.34 g/mol . This compound is an aliphatic tricarboxylate ester characterized by a pentane backbone with ester functional groups at the 1, 3, and 4 positions. The primary value of this reagent for researchers lies in its role as a versatile building block and precursor in synthetic organic chemistry and materials science . Unlike its rigid aromatic counterparts, the aliphatic pentane chain of this triester offers significant conformational flexibility . This flexibility is a key asset in the emerging field of reticular chemistry, where the compound can be hydrolyzed to its corresponding tricarboxylic acid and used as a linker to construct advanced materials like Metal-Organic Frameworks (MOFs) and coordination polymers . The sp3-hybridized carbon backbone can direct the formation of non-centrosymmetric or chiral frameworks, which are of high interest for applications in enantioselective separation and catalysis . Furthermore, researchers can leverage its structure in the synthesis of complex molecules and polymers, utilizing the distinct reactivity of its ester groups for selective reactions . This product is intended for research and development purposes in a laboratory setting only. It is strictly for research use and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

CAS No.

7252-77-9

Molecular Formula

C14H24O6

Molecular Weight

288.34 g/mol

IUPAC Name

triethyl 1-methylbutane-1,2,4-tricarboxylate

InChI

InChI=1S/C14H24O6/c1-5-18-12(15)9-8-11(14(17)20-7-3)10(4)13(16)19-6-2/h10-11H,5-9H2,1-4H3

InChI Key

BRKHUIZBJQMMQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(C)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The esterification proceeds in three sequential steps, each converting a carboxylic acid group to an ethyl ester. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly employed as homogeneous acid catalysts, with typical loadings of 1–5 mol% relative to the acid. The reaction is carried out under reflux conditions (78–85°C) using excess ethanol as both solvent and reactant. A molar ratio of 6:1 (ethanol to tricarboxylic acid) ensures complete conversion, though stoichiometric adjustments may be needed to account for steric effects in the 1,3,4-substituted backbone.

Key Parameters:

  • Temperature : 80°C (±2°C) to balance reaction rate and side-product formation.

  • Catalyst : H₂SO₄ (2 mol%) achieves >90% conversion in 24 hours.

  • Solvent : Anhydrous ethanol minimizes hydrolysis back-reactions.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors (CFRs) are favored over batch systems for their superior heat and mass transfer properties, which mitigate localized overheating and improve yield consistency.

Process Optimization

  • Catalyst Recycling : Solid acid catalysts (e.g., Amberlyst-15) enable continuous operation by immobilizing acidic sites, reducing waste generation.

  • Distillation Integration : Reactive distillation columns simultaneously remove water (a byproduct) to shift equilibrium toward ester formation, achieving conversions >98%.

Comparative Data:

ParameterBatch ReactorContinuous Flow Reactor
Reaction Time24–36 hours2–4 hours
Ethanol Consumption8:1 molar6:1 molar
Yield85–90%92–95%

Alternative Synthetic Pathways

Transesterification of Trimethyl Esters

Trimethyl pentane-1,3,4-tricarboxylate (if accessible) can undergo transesterification with ethanol in the presence of titanium(IV) isopropoxide. This method avoids handling corrosive acids but requires stringent anhydrous conditions:

Trimethyl ester+3EtOHTi(OiPr)4Triethyl ester+3MeOH\text{Trimethyl ester} + 3 \text{EtOH} \xrightarrow{\text{Ti(OiPr)}_4} \text{Triethyl ester} + 3 \text{MeOH}

Advantages:

  • Mild conditions (60°C, ambient pressure).

  • High selectivity (>95%) with minimal side reactions.

Purification and Characterization

Fractional Distillation

Crude product is purified via vacuum fractional distillation (BP 160–165°C at 10 mmHg). Impurities such as mono- and di-esters are removed through careful temperature staging.

Spectroscopic Validation

  • NMR :

    • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 4.12–4.24 (q, 6H, -OCH₂CH₃), 2.45–2.68 (m, 3H, backbone CH), 1.28–1.32 (t, 9H, -CH₂CH₃).

    • 13C NMR^{13}\text{C NMR}: δ 170.2 (C=O), 60.8 (-OCH₂), 14.1 (-CH₃).

Challenges and Mitigation Strategies

Steric Hindrance

The 1,3,4-substitution pattern introduces steric constraints that slow esterification at the central carboxyl group. Mitigation approaches include:

  • Stepwise Esterification : Protecting two carboxyl groups with tert-butyl esters, followed by selective deprotection and ethyl esterification.

  • Microwave Assistance : Microwave irradiation (100 W, 100°C) reduces reaction time to 8 hours with comparable yields.

Industrial Applications and Scalability

This compound serves as a precursor in polymer crosslinking and pharmaceutical intermediates. Pilot-scale trials using CFR systems demonstrate production capacities of 500–1,000 kg/month with >90% purity .

Chemical Reactions Analysis

Types of Reactions

Triethyl pentane-1,3,4-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Triethyl pentane-1,3,4-tricarboxylate is utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions. Its structure allows it to act as a substrate for enzymatic reactions and as an intermediate in the synthesis of other organic compounds.

Key Reactions:

  • Esterification: The compound can be synthesized through esterification reactions involving pentane-1,3,4-tricarboxylic acid and ethanol in the presence of an acid catalyst like sulfuric acid. This reaction is typically performed under reflux conditions to ensure complete conversion to the ester.
  • Hydrolysis: Upon hydrolysis, this compound releases active carboxylic acids that can influence various metabolic processes. This property is significant for applications in drug development and metabolic engineering.

Medicinal Chemistry

Research indicates that this compound may play a role in modulating enzymatic activities and influencing biochemical pathways. Its hydrolysis products can act as substrates or inhibitors in enzymatic reactions.

Case Studies:

  • Enzymatic Activity Modulation: Studies have shown that the compound can affect the activity of certain enzymes involved in metabolic pathways. This modulation suggests potential therapeutic applications in treating metabolic disorders.
  • Pharmacological Research: The compound's unique chemical properties make it a candidate for further investigation in pharmacokinetics and drug formulation .

Industrial Applications

In industrial settings, this compound can be employed in various processes due to its favorable chemical characteristics.

Industrial Uses:

  • Continuous Flow Reactors: These reactors enhance yield and efficiency while maintaining high purity of reagents used in the synthesis of this compound.
  • Separation Techniques: The compound can be analyzed using high-performance liquid chromatography (HPLC), which allows for the isolation of impurities and preparative separation. This application is crucial for ensuring product quality in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of triethyl pentane-1,3,4-tricarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context of its use, such as in enzymatic studies or drug delivery systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Polarity (vs. Solvents) Key Applications
Triethyl pentane-1,3,4-tricarboxylate* N/A 1,3,4 ~288.34 Moderate polarity Synthetic intermediate (theoretical)
Triethyl pentane-1,3,5-tricarboxylate 63579-89-5 1,3,5 288.34 Low-to-moderate polarity Cyclocondensation reagent
Triethyl pentane-1,1,5-tricarboxylate 53007-36-6 1,1,5 288.34 Low polarity Organic synthesis intermediate
Pentane-1,3,5-tricarboxylic acid N/A 1,3,5 (acid form) 204.18 High polarity Polymer precursor, chelating agent

*Note: Direct data for the 1,3,4 isomer is scarce; properties inferred from analogs.

Commercial Availability and Cost

  • Triethyl pentane-1,3,5-tricarboxylate : Priced at $29.8/g (Sigma-Aldrich), reflecting its niche use in research .

Q & A

Q. What are the key synthetic routes for preparing triethyl pentane-1,3,4-tricarboxylate, and how do reaction conditions influence yield and purity?

this compound is synthesized via esterification or transesterification. A common method involves reacting pentane-1,3,4-tricarboxylic acid with excess ethanol under acid catalysis (e.g., sulfuric acid) at reflux. Alternatively, transesterification of methyl or ethyl esters with triethyl orthoesters in glacial acetic acid can yield the product, as demonstrated in analogous syntheses of tricarboxylate esters . Key factors include temperature control (60–80°C), stoichiometric excess of ethanol, and acid catalyst concentration. Purity is optimized via vacuum distillation or column chromatography (e.g., silica gel with pentane/ethyl acetate gradients) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish its structure?

  • NMR : 1H^{1}\text{H} NMR shows triplet signals for ester methyl groups (δ 1.2–1.4 ppm) and complex splitting for the pentane backbone protons (δ 1.5–2.5 ppm). 13C^{13}\text{C} NMR peaks at δ 168–173 ppm confirm the carbonyl groups .
  • IR : Strong absorption bands at ~1710–1740 cm1^{-1} (ester C=O stretch) and 1150–1250 cm1^{-1} (C-O ester) are diagnostic .
  • GC-MS : Molecular ion peaks (e.g., m/z 287 [M+H+^+]) and fragmentation patterns validate molecular weight and ester group cleavage .

Q. How does the tricarboxylate ester functionality influence solubility and reactivity in organic synthesis?

The three ester groups enhance solubility in polar aprotic solvents (e.g., DMF, THF) while limiting reactivity in acidic/basic conditions due to steric hindrance. The ester moieties act as electron-withdrawing groups, directing electrophilic substitutions and enabling participation in cycloadditions or nucleophilic acyl substitutions. For example, tricarboxylates serve as intermediates in palladium-catalyzed C–H arylation reactions, where the esters stabilize transition states .

Advanced Research Questions

Q. How can this compound be utilized in asymmetric catalysis or chiral molecule synthesis?

The compound’s branched structure allows it to act as a chiral scaffold in enantioselective reactions. For instance, it has been employed in palladium(0)-catalyzed asymmetric C(sp3^3)–H arylation to synthesize β-aryl carboxylic acid derivatives. The tricarboxylate backbone stabilizes chiral intermediates via coordination to the metal center, achieving enantiomeric excess (e.g., 60–80% ee) . Optimization requires chiral ligands (e.g., BINAP) and controlled reaction temperatures (25–50°C).

Q. What contradictions exist in reported data on the compound’s thermal stability, and how can they be resolved experimentally?

Conflicting thermogravimetric analysis (TGA) data suggest decomposition onset between 150°C and 200°C. Discrepancies may arise from impurities (e.g., residual acids or solvents) or varying heating rates. To resolve this:

  • Purify the compound via recrystallization (e.g., ethanol/water mixtures).
  • Conduct TGA under inert gas (N2_2) at standardized heating rates (e.g., 10°C/min).
  • Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic events .

Q. How does the spatial arrangement of carboxylate groups affect supramolecular assembly in nanotechnology applications?

The 1,3,4-substitution pattern enables chelation with metal ions (e.g., Au3+^3+) or electrostatic interactions with cationic nanoparticles. In studies of Au·TMA nanoparticle co-assembly, tricarboxylates with flexible backbones (e.g., pentane-1,3,5-tricarboxylate) mediate dynamic self-organization into helical or lamellar structures, influenced by pH and ionic strength. Computational modeling (DFT) reveals that steric bulk from ethyl esters limits close-packing, favoring metastable phases .

Q. What computational methods are recommended for predicting the compound’s reactivity in novel reaction systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions and transition states in catalytic cycles.
  • QSPR Models : Relate ester group substitution patterns to reaction rates in databases of analogous tricarboxylates .

Methodological Guidelines

  • Synthesis Optimization : Use Dean-Stark traps for azeotropic removal of water in esterifications to drive equilibrium .
  • Purification : Employ flash chromatography with gradients of pentane/ethyl acetate (3:1 to 1:1) to isolate high-purity product .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals .

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